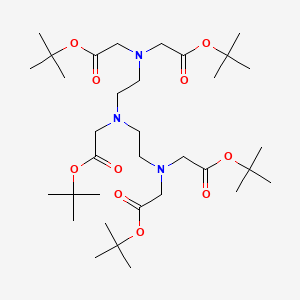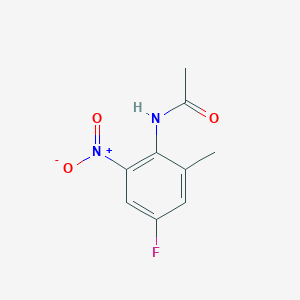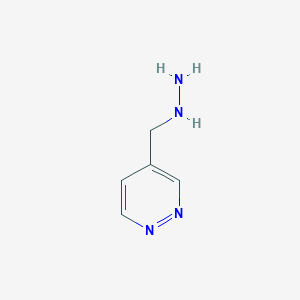![molecular formula C8H8N4O B1396744 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide CAS No. 310887-39-9](/img/structure/B1396744.png)
1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide
概要
説明
1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a carbohydrazide group attached at the 3-position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyridine-N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
作用機序
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide, particularly in its role as an FGFR inhibitor, involves binding to the ATP-binding site of the receptor. This binding inhibits the receptor’s kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The inhibition of FGFR signaling can lead to reduced tumor growth and increased apoptosis in cancer cells .
類似化合物との比較
1H-pyrrolo[2,3-b]pyridine: The parent compound without the carbohydrazide group.
1H-pyrrolo[2,3-b]pyridine-3-carboxamide: Similar structure with a carboxamide group instead of a carbohydrazide group.
1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbohydrazide group.
Uniqueness: 1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The carbohydrazide group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-8(13)6-4-11-7-5(6)2-1-3-10-7/h1-4H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTKDOLLKSLHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)NN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


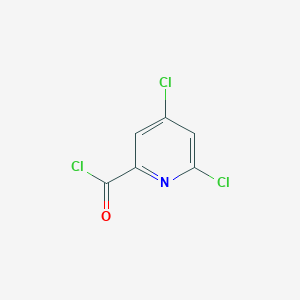
![1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone](/img/structure/B1396667.png)
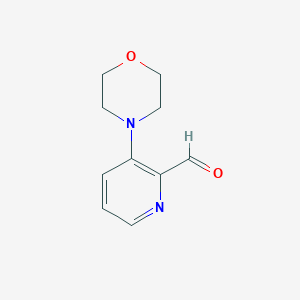

![4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1396671.png)
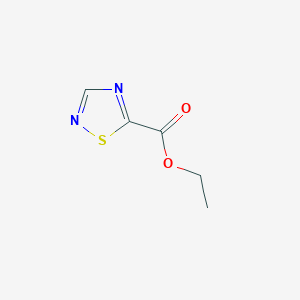
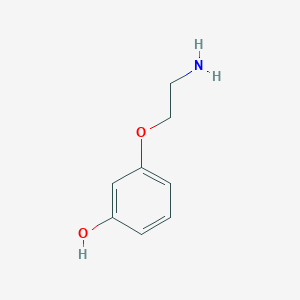
![Benzo[b]thiophen-6-ylmethanamine](/img/structure/B1396675.png)
![tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate](/img/structure/B1396677.png)
